(R)-Tetrahydro-2-furancarbothioic acid

Descripción general

Descripción

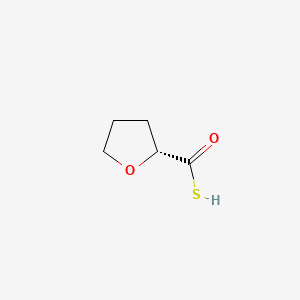

®-Tetrahydro-2-furancarbothioic acid is an organic compound characterized by a tetrahydrofuran ring attached to a carbothioic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Tetrahydro-2-furancarbothioic acid typically involves the following steps:

Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes in the presence of a base.

Introduction of Carbothioic Acid Group: The carbothioic acid group can be introduced via the reaction of the tetrahydrofuran ring with thiocarboxylic acid derivatives under controlled conditions.

Industrial Production Methods: Industrial production of ®-Tetrahydro-2-furancarbothioic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: ®-Tetrahydro-2-furancarbothioic acid can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of the carbothioic acid group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarboxylic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of (R)-Tetrahydro-2-furancarbothioic Acid

This compound can be synthesized through several methods, including:

- Hydrogenation of 2-Furoic Acid : The compound is produced via selective hydrogenation of 2-furoic acid using palladium-nickel catalysts. This method allows for the generation of optically active forms with high enantiomeric excess .

- Chiral Resolution : Enantioselective synthesis can be achieved through chiral resolution techniques, which involve the use of specific resolving agents to isolate the desired optical isomer .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

- Alfuzosin : This compound is synthesized from this compound and is used to treat benign prostatic hyperplasia (BPH), showcasing its relevance in urology .

- Faropenem : An important antibiotic used for treating respiratory infections, faropenem is synthesized from this compound through a series of reactions that include chiral resolution and chlorination .

- Tecadenoson : Another pharmaceutical product derived from this acid, tecadenoson is utilized in cardiovascular treatments, highlighting the compound's versatility in medicinal chemistry .

Biochemical Applications

In addition to its pharmaceutical uses, this compound has potential applications in biochemistry:

- Fatty Acid Biosynthesis : Recent studies indicate a connection between virus infection and fatty acid biosynthesis regulated by compounds like this compound. This suggests its role in metabolic pathways that could be targeted for therapeutic interventions .

- Biocatalysis : Research on recombinant strains of Escherichia coli has shown that these organisms can convert biomass-derived furans into furan-based carboxylic acids with high substrate tolerance. This biocatalytic process could enhance the production efficiency of this compound in industrial settings .

Case Study 1: Synthesis Optimization

A study published by Belanger et al. demonstrated an efficient method for producing optically active tetrahydro-2-furoic acid using an amine resolver. The process yielded high purity and recovery rates, making it suitable for large-scale pharmaceutical production .

Case Study 2: Antiviral Research

Research highlighted the compound's role in modulating fatty acid biosynthesis pathways during viral infections. This opens avenues for developing antiviral therapies that target metabolic processes influenced by this compound .

Data Table: Summary of Pharmaceutical Applications

| Compound | Application Area | Synthesis Method |

|---|---|---|

| Alfuzosin | Urology (BPH treatment) | Reaction with tetrahydro-2-furancarboxylic acid |

| Faropenem | Antibiotic | Chiral resolution and chlorination |

| Tecadenoson | Cardiovascular | Derived from tetrahydro-2-furancarboxylic acid |

Mecanismo De Acción

The mechanism of action of ®-Tetrahydro-2-furancarbothioic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparación Con Compuestos Similares

Tetrahydro-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioic acid group.

Tetrahydro-2-furanmethanol: Contains a hydroxyl group instead of a carbothioic acid group.

Thiophene-2-carboxylic acid: Similar sulfur-containing compound but with a thiophene ring instead of a tetrahydrofuran ring.

Uniqueness: ®-Tetrahydro-2-furancarbothioic acid is unique due to the presence of both a tetrahydrofuran ring and a carbothioic acid group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(R)-Tetrahydro-2-furancarbothioic acid, a derivative of tetrahydro-2-furoic acid, is an organic compound with the formula . This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula :

- Molecular Weight : 132.18 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 128-129 °C at reduced pressure

Synthesis

The synthesis of this compound typically involves the modification of tetrahydro-2-furoic acid through thiolation processes. The compound can be synthesized using various methods, including:

- Nucleophilic Substitution : Reaction of tetrahydro-2-furoic acid with thiol compounds.

- Chiral Catalysis : Utilizing chiral catalysts to enhance enantioselectivity during the synthesis process.

Inhibition Studies

This compound has been identified as a specific inhibitor of proline dehydrogenase (PRODH), an enzyme involved in proline metabolism. This inhibition can lead to alterations in cellular energy metabolism and has implications for various diseases, including cancer and metabolic disorders .

Pharmacological Applications

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Notably, it contributes to the development of drugs targeting conditions such as:

- Benign Prostatic Hyperplasia (BPH) : It is involved in the synthesis of alfuzosin, a medication used to treat this condition .

- Antibiotics : It plays a role in the production of faropenem, an antibiotic effective against bacterial infections like Mycobacterium tuberculosis .

Case Studies and Research Findings

- Proline Metabolism and Cancer :

- Cardiovascular Implications :

- Neuroprotective Effects :

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(2R)-oxolane-2-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYYXBQTPJTYOB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.